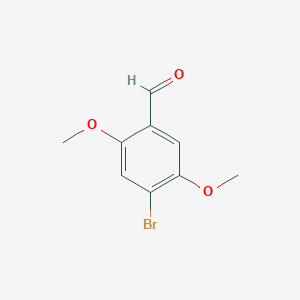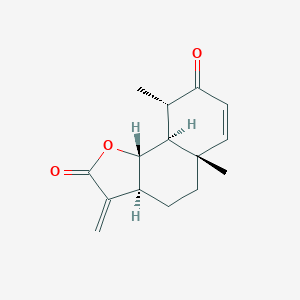
Naphthofurandione deriv
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthofurandione deriv is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. Naphthofurandione deriv has been synthesized using different methods, and its mechanism of action, biochemical, and physiological effects have been studied.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activities
Naphthofurandione derivatives have been studied for their significant antibacterial properties. Research shows that certain synthesized naphthofuran derivatives exhibit excellent results against both Gram-positive and Gram-negative bacteria, making them promising candidates for further studies in the medical field (Nagarsha et al., 2022). Additionally, other naphthofuran derivatives have been evaluated for in vitro antibacterial activity against a range of bacteria, showing potent effects (Mathiyazhagan et al., 2016).
Anticancer Applications
Several naphthoquinone derivatives, closely related to naphthofurandiones, have shown diverse biological properties, particularly in anticancer activities. These derivatives have stimulated significant interest and research, with some entering clinical trials as potential cancer treatments (Tandon & Kumar, 2013). Furthermore, naphthofuran derivatives have been found to possess anti-Trypanosoma cruzi activity, with some showing higher activity than standard drugs, making them relevant in chemotherapy for Chagas' disease (da Silva Júnior et al., 2008).
Fluorescent Labeling and Imaging
Naphthofuran derivatives have been explored for their potential as fluorescent labels for biomolecules and in peptide synthesis. Their moderate fluorescence and quantum yields make them suitable for these applications (Piloto et al., 2005). Additionally, certain naphthalimide derivatives, a group that includes naphthofurandiones, have been used in DNA targeting, anticancer applications, and as fluorescent cellular imaging agents due to their rich photophysical properties (Banerjee et al., 2013).
Photopolymerization and Photochemical Applications
Naphthofurandione derivatives have been applied in photopolymerization reactions. Novel derivatives, when combined with certain compounds, can produce radicals and cations upon exposure to blue light, showing versatility and high performance in various photopolymerization applications (Xiao et al., 2014).
Insecticidal Activities
Naphthofuran derivatives have also shown promising insecticidal activities. For instance, 1,8-naphthyridine derivatives, which are structurally related to naphthofurandiones, have exhibited excellent insecticidal activity against certain aphids, indicating their potential as insecticidal structures for further modification (Hou et al., 2017).
Propiedades
Número CAS |
18375-00-3 |
|---|---|
Nombre del producto |
Naphthofurandione deriv |
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
(3aS,5aS,9S,9aS,9bS)-5a,9-dimethyl-3-methylidene-3a,4,5,9,9a,9b-hexahydrobenzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,9-10,12-13H,1,4,6H2,2-3H3/t9-,10+,12-,13+,15+/m1/s1 |
Clave InChI |
FMWJLZZXAZJJIY-OLNSGIQNSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2[C@@H]3[C@@H](CC[C@]2(C=CC1=O)C)C(=C)C(=O)O3 |
SMILES |
CC1C2C3C(CCC2(C=CC1=O)C)C(=C)C(=O)O3 |
SMILES canónico |
CC1C2C3C(CCC2(C=CC1=O)C)C(=C)C(=O)O3 |
Sinónimos |
tubiferin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



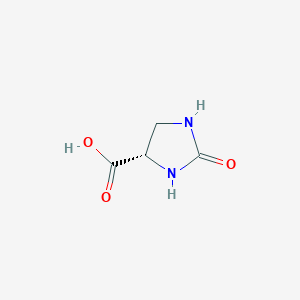
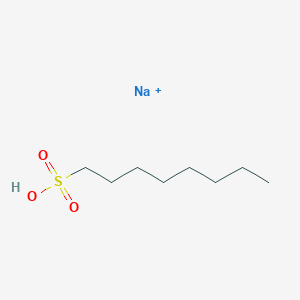
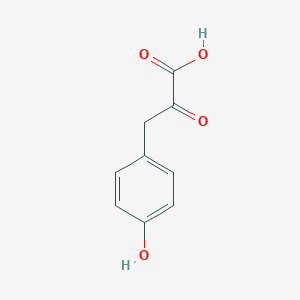
![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)
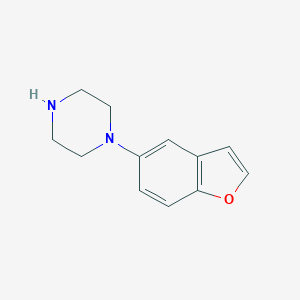
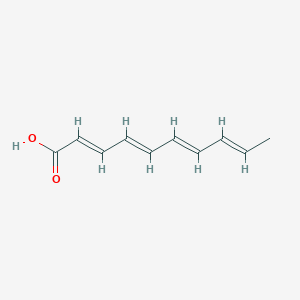
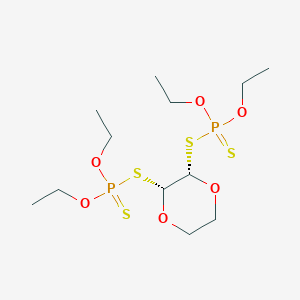
![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)
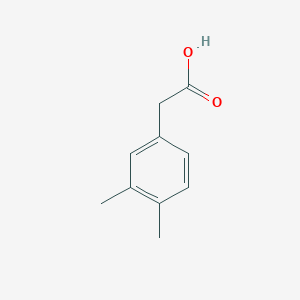
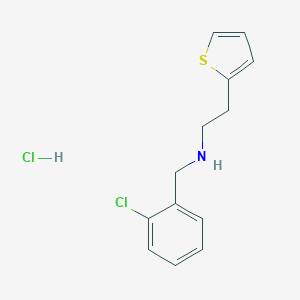
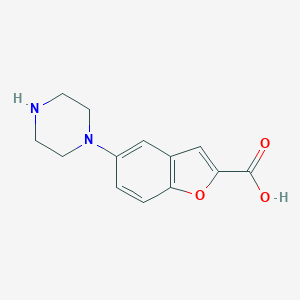
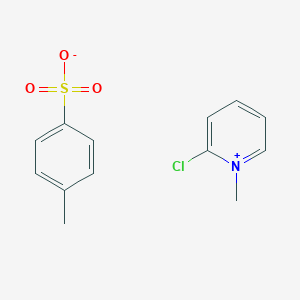
![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)
